physicochemical properties of Octahydro-1H-pyrrolo[1,2-d]diazepine
physicochemical properties of Octahydro-1H-pyrrolo[1,2-d]diazepine
The Strategic Value of Bicyclic Diazepines in Modern Therapeutics: A Technical Whitepaper on Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
As drug discovery pivots toward highly functionalized, sp³-rich three-dimensional scaffolds to escape the "flatland" of traditional aromatic rings, saturated bicyclic heterocycles have emerged as critical building blocks. Among these, Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS: 87614-65-1) stands out. By fusing a pyrrolidine ring with a 1,4-diazepine system, this fully saturated core provides a rigidified, non-planar architecture that dictates precise spatial vectors for attached pharmacophores.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical causality of this scaffold, detail a self-validating synthetic protocol for its generation, and explore its integration into advanced therapeutic pipelines such as monobactam antibiotics and peptidomimetics.
Physicochemical Profiling & Structural Dynamics
The utility of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine lies in its unique electronic and conformational properties. The molecule features two distinct nitrogen atoms: a tertiary bridgehead nitrogen that dictates the folding of the bicyclic system, and a secondary amine in the diazepine ring that serves as a highly nucleophilic handle for regioselective functionalization.
Quantitative Physicochemical Data
The following data summarizes the core metrics required for handling, storing, and utilizing this scaffold in a synthetic workflow [3].
| Property | Value / Description | Scientific Rationale |
| Chemical Name | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | Fully saturated aliphatic bicyclic system. |
| CAS Number | 87614-65-1 | Standard registry identifier. |
| Molecular Formula | C₈H₁₆N₂ | High sp³ carbon fraction (Fsp³ = 1.0), enhancing aqueous solubility compared to planar analogs. |
| Molecular Weight | 140.23 g/mol | Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5. |
| SMILES | C1CC2CCNCCN2C1 | Topological representation highlighting the fused bridgehead nitrogen. |
| Physical State | Powder (White to off-white) | Solid state at room temperature; highly hygroscopic due to basic amines. |
| Storage Conditions | 2-8°C, dark, sealed under Argon | Aliphatic polyamines are susceptible to N-oxidation and ring-opening degradation upon prolonged exposure to ambient light and atmospheric oxygen [3]. |
De Novo Synthesis & Derivatization Strategies
Accessing the fully saturated octahydro scaffold typically requires a two-phase approach: the construction of a rigidified dione intermediate, followed by aggressive reduction. The initial core construction leverages a highly efficient one-pot intramolecular aza-Michael/lactamization sequence [1].
Protocol: Synthesis of the Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Core
Phase 1: Scaffold Assembly (Kinetic vs. Thermodynamic Control) The tetrahydropyrrolodiazepinedione scaffold is first obtained via a base-mediated isomerization and tandem cyclization of amino acid-coupled homoallylic amino esters. The diastereoselectivity is strictly mediated by the interplay of a kinetic cyclization event and thermodynamic epimerization at the labile chiral centers [1].
Phase 2: Exhaustive Reduction (Self-Validating Protocol) To convert the dione to the target octahydro-1H-pyrrolo[1,2-d][1,4]diazepine, we must reduce two sterically hindered amide carbonyls. This requires stringent anhydrous techniques and a specific workup to prevent product sequestration.
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Step 1: Preparation & Complexation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon. Suspend 4.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (0.2 M) at 0°C. Causality: LiAlH₄ is highly moisture-sensitive; the 0°C initiation controls the exothermic complexation and prevents the solvent from boiling off during substrate addition.
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Step 2: Substrate Addition: Dissolve the dione intermediate in anhydrous THF and add dropwise over 30 minutes.
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Step 3: Thermal Maturation: Attach a reflux condenser and heat the reaction to 65°C for 12 hours. Causality: The reduction of amides proceeds via a stable tetrahedral intermediate. Thermal energy is mandatory to drive the collapse of this intermediate and eject the oxygen atom as an aluminate complex.
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Step 4: The Fieser Workup (Critical Validation Step): Cool the reaction to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water. Causality: Standard aqueous workups create a gelatinous aluminum hydroxide emulsion that permanently traps polar aliphatic amines. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid. If the solid is not granular, the water stoichiometry was breached.
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Step 5: Isolation: Filter the suspension through a pad of Celite, washing generously with hot ethyl acetate. Concentrate the filtrate in vacuo. The resulting crude oil is purified via Kugelrohr distillation or basic alumina chromatography to yield the pure octahydro-1H-pyrrolo[1,2-d][1,4]diazepine powder.
Fig 1: Stepwise synthetic workflow for the octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold.
Application in Target-Oriented Drug Design
The secondary amine within the 1,4-diazepine ring is the primary vector for diversification. Because the bridgehead nitrogen is tertiary and sterically shielded, electrophiles will react regioselectively with the secondary amine without the need for complex orthogonal protection schemes.
Monobactam Antibiotics & Gram-Negative Targeting
One of the most promising applications of this scaffold is in the synthesis of novel monobactam antibiotics. Monobactams are characterized by a standalone beta-lactam ring, and their efficacy against multi-drug resistant Gram-negative pathogens is heavily dependent on the side-chain architecture [2].
By coupling the octahydro-1H-pyrrolo[1,2-d][1,4]diazepine core to the beta-lactam nucleus, researchers can drastically alter the ADME properties of the drug. The high sp³ character of the bicyclic ring improves membrane permeability through bacterial porins, while the basic nitrogen can be protonated at physiological pH to engage in critical ionic interactions with penicillin-binding proteins (PBPs) [2].
Peptidomimetics and Receptor Antagonism
Diazepine derivatives are historically privileged structures for CNS and endocrine targets. Tricyclic and bicyclic diazepines have shown profound efficacy as oxytocin and vasopressin receptor antagonists. The rigid octahydro-pyrrolo-diazepine core effectively mimics the beta-turn of endogenous peptides, allowing it to competitively bind to G-protein coupled receptors (GPCRs) with high affinity while resisting proteolytic degradation.
Fig 2: Divergent functionalization pathways of the secondary amine for drug discovery applications.
Conclusion
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is far more than a simple chemical catalog entry; it is a stereochemically rich, conformationally restricted vector for modern drug discovery. By mastering its synthesis via aza-Michael/lactamization cascades and understanding the handling requirements of its fully reduced aliphatic form, medicinal chemists can leverage this scaffold to solve complex ADME and target-binding challenges in oncology, infectious disease, and endocrinology.
References
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Chennamadhavuni, S., Panek, J. S., Porco, J. A., & Brown, L. E. (2018). "Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence." Journal of Organic Chemistry. Available at: [Link]
- "WO2015103583A1 - Monobactams and methods of their synthesis and use." (2015). Google Patents.
